REACTION_CXSMILES
|
C1(C2C=CC=CC=2)C=CC([C:7]([OH:19])([CH2:17]Cl)[CH2:8]C2C=CC(Cl)=CC=2Cl)=CC=1.[H-].[Na+].[NH:28]1[CH:32]=[CH:31][N:30]=[CH:29]1>C(#N)C>[N:28]1([CH2:17][CH:7]([OH:19])[CH3:8])[CH:32]=[CH:31][N:30]=[CH:29]1 |f:1.2|
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Name
|
2-(4-biphenylyl)-3-chloro-1-(2,4-dichlorophenyl)-propan-2-ol
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Quantity
|
39.15 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)C(CC1=C(C=C(C=C1)Cl)Cl)(CCl)O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
3.6 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
8.2 g
|
Type
|
reactant
|
Smiles
|
N1C=NC=C1
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the cooled reaction mixture
|
Type
|
FILTRATION
|
Details
|
is filtered
|
Type
|
WASH
|
Details
|
the crystal mass is washed with water and with acetonitrile
|
Name
|
|
Type
|
product
|
Smiles
|
N1(C=NC=C1)CC(C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |